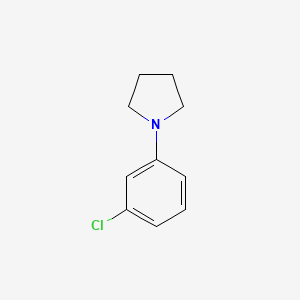

1-(3-Chlorophenyl)pyrrolidine

Description

BenchChem offers high-quality 1-(3-Chlorophenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYZESGQAICJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561111 | |

| Record name | 1-(3-Chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88154-24-9 | |

| Record name | 1-(3-Chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Chlorophenyl)pyrrolidine CAS number 88154-24-9 characterization

Executive Summary

1-(3-Chlorophenyl)pyrrolidine (CAS 88154-24-9) is a tertiary amine featuring a pyrrolidine ring fused to a meta-chlorinated benzene moiety.[1] Structurally distinct from its piperazine analog (mCPP), this compound serves as a critical intermediate in the synthesis of psychoactive pharmacophores, particularly those targeting serotonergic (5-HT) and dopaminergic systems. This guide provides a definitive technical framework for its synthesis, physiochemical characterization, and handling, prioritizing the Buchwald-Hartwig amination protocol for high-purity isolation.

Chemical Identity & Physiochemical Profile[1][2]

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 1-(3-Chlorophenyl)pyrrolidine |

| Common Synonyms | m-Chlorophenylpyrrolidine; 1-(3-Chloro-phenyl)-pyrrolidine |

| CAS Number | 88154-24-9 |

| Molecular Formula | C₁₀H₁₂ClN |

| Molecular Weight | 181.66 g/mol |

| SMILES | Clc1cccc(N2CCCC2)c1 |

Physical Properties (Predicted/Experimental Consensus)

Note: Due to the niche status of this intermediate, boiling point data is derived from structural analogs (aryl-pyrrolidines).

| Property | Value / Description |

| Appearance | Pale yellow to amber oil (oxidizes to brown upon air exposure). |

| Boiling Point | ~135–140 °C at 1.5 mmHg (Predicted); ~280 °C at 760 mmHg. |

| Density | 1.12 ± 0.05 g/cm³ |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol. Immiscible in water. |

| pKa (Conjugate Acid) | ~8.5 (Pyrrolidine nitrogen basicity modulated by aryl induction). |

Synthetic Methodology: Buchwald-Hartwig Amination

While nucleophilic aromatic substitution (

Reaction Logic

The synthesis couples 1-bromo-3-chlorobenzene with pyrrolidine .

-

Selectivity: Bromine is more labile than chlorine for oxidative addition to Pd(0), ensuring the pyrrolidine attaches at the 1-position while preserving the 3-chloro motif.

-

Catalyst System: Pd(OAc)₂ with BINAP (racemic) prevents

-hydride elimination and stabilizes the active Pd(0) species.

Experimental Protocol

Reagents:

-

1-Bromo-3-chlorobenzene (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Pd(OAc)₂ (2 mol%)

-

BINAP (3 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene (Anhydrous, degassed)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser. Purge with Argon for 15 minutes.

-

Catalyst Pre-complexation: Add Pd(OAc)₂ and BINAP to the flask. Add toluene and stir at room temperature for 10 minutes until the solution turns orange/red (active catalyst formation).

-

Substrate Addition: Introduce 1-bromo-3-chlorobenzene, followed by pyrrolidine and NaOtBu under positive Argon pressure.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Work-up: Cool to RT. Filter through a Celite pad to remove Palladium black and inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate in vacuo. Purify the residue via Flash Column Chromatography (Silica Gel, 0

10% EtOAc in Hexanes).

Process Visualization

Figure 1: Palladium-catalyzed synthesis workflow ensuring regioselective C-N bond formation.

Analytical Characterization

Validation of CAS 88154-24-9 requires confirming the integrity of the pyrrolidine ring and the specific meta-substitution pattern of the aryl ring.

Nuclear Magnetic Resonance (NMR)

Solvent:

| Proton ( | Shift ( | Multiplicity | Integration | Assignment |

| Ar-H (C2) | 6.55 | Singlet (t) | 1H | Ortho to N, Ortho to Cl (Isolated) |

| Ar-H (C6) | 6.42 | Doublet (dd) | 1H | Ortho to N, Para to Cl |

| Ar-H (C4) | 6.68 | Doublet (dd) | 1H | Para to N, Ortho to Cl |

| Ar-H (C5) | 7.10 | Triplet (t) | 1H | Meta to N, Meta to Cl |

| Pyr-H ( | 3.25 – 3.30 | Multiplet | 4H | |

| Pyr-H ( | 1.98 – 2.04 | Multiplet | 4H |

Interpretation:

-

The pyrrolidine protons appear as two distinct multiplets (alpha and beta sets).

-

The aromatic region is diagnostic for 1,3-disubstitution. The proton at C2 (between N and Cl) is chemically distinct and typically upfield due to the electron-donating effect of the nitrogen, though slightly deshielded by the adjacent chlorine relative to the C6 proton.

Mass Spectrometry (GC-MS / LC-MS)

-

Molecular Ion (

): 181.1 m/z -

Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 ratio between the

(181) and -

Fragmentation:

-

Base peak often at m/z ~152 (Loss of ethyl radical from pyrrolidine ring opening/rearrangement).

-

Loss of Cl (m/z 146).

-

Analytical Logic Flow

Figure 2: Analytical decision matrix for compound validation.

Structural Activity & Pharmacological Context

Researchers investigating CAS 88154-24-9 are often exploring Structure-Activity Relationships (SAR) within the monoamine neurotransmitter space.

-

Scaffold Utility: The m-chlorophenyl motif is a "privileged structure" in medicinal chemistry, often conferring metabolic stability by blocking para-hydroxylation (a common metabolic route for phenyl rings).

-

Receptor Affinity: Unlike mCPP (which is a non-selective 5-HT receptor agonist), the pyrrolidine analog alters the steric bulk and basicity of the nitrogen. This often shifts selectivity profiles towards serotonin transporters (SERT) or specific receptor subtypes (e.g., 5-HT

), making it a valuable probe for comparing ring-size effects (5-membered pyrrolidine vs. 6-membered piperazine).

Safety & Handling (SDS Summary)

Hazard Classification: Irritant, Acute Toxicity (Oral).

-

Skin/Eye: Causes severe skin irritation and serious eye irritation. The lipophilic nature allows rapid dermal absorption.

-

Handling:

-

Use only in a chemical fume hood.[2]

-

Wear nitrile gloves (double gloving recommended due to unknown permeation rates).

-

Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent N-oxide formation (browning).

-

-

Spill Response: Absorb with sand or vermiculite. Do not use combustible materials like sawdust.

References

-

Buchwald, S. L., & Muci, A. R. (2002). Practical Palladium Catalysts for C-N and C-O Bond Formation. Topics in Current Chemistry.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 88154-24-9. PubChem.

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

-

Sigma-Aldrich. Safety Data Sheet for Pyrrolidine Analogs. (General Reference for handling aryl-pyrrolidines).

Sources

In Silico Prediction of Protein Targets for 1-(3-Chlorophenyl)pyrrolidine: A Multi-faceted Computational Approach

An in-depth technical guide by a Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of molecular targets is a critical and often rate-limiting step in drug discovery and chemical biology. For novel or under-characterized small molecules, such as 1-(3-Chlorophenyl)pyrrolidine, computational (in silico) prediction methods offer a rapid and cost-effective strategy to generate testable hypotheses about their mechanism of action, potential therapeutic applications, and off-target liabilities.[1][2] This technical guide provides a comprehensive, in-depth walkthrough of a multi-pronged in silico workflow designed to predict the biological targets of 1-(3-Chlorophenyl)pyrrolidine. By integrating ligand-based and structure-based methodologies, we aim to build a robust, self-validating system that moves beyond a simple list of potential targets to a well-reasoned, prioritized set of candidates for subsequent experimental validation. The protocols described herein are grounded in established scientific principles and leverage publicly accessible, authoritative web servers and databases, ensuring the reproducibility and integrity of the predictive process.

Introduction: The Challenge of Target Deconvolution

1-(3-Chlorophenyl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring, a versatile scaffold found in numerous biologically active molecules and approved drugs.[3][4] The pyrrolidine moiety is a constituent of molecules targeting a wide array of protein classes, from neurotransmitter transporters to enzymes.[5][6] However, without specific bioactivity data, 1-(3-Chlorophenyl)pyrrolidine remains an "orphan" compound. The primary goal of this guide is to de-orphanize this molecule by predicting its most probable protein targets.

The fundamental principle underpinning in silico target prediction is that a small molecule's biological activity is a direct consequence of its interaction with one or more macromolecular targets.[7] We can, therefore, infer these targets by analyzing the molecule's structural and chemical features and comparing them to vast databases of known ligand-target interactions. This guide will detail a workflow that synergistically combines multiple computational strategies to enhance the predictive power and reliability of our findings.

The Strategic Workflow: A Consensus-Driven Approach

A single predictive method is rarely sufficient to provide a high-confidence list of targets.[8] Each approach has its inherent strengths and biases. Therefore, our strategy is to employ a consensus-based workflow, integrating results from several orthogonal methods. The rationale is that targets consistently identified by multiple, mechanistically different algorithms are more likely to be true positives.[9]

Our workflow is structured into three main phases:

-

Ligand-Based Target Prediction: Utilizing the 2D and 3D structure of 1-(3-Chlorophenyl)pyrrolidine to find known bioactive molecules with similar features.

-

Structure-Based Target Prediction: Employing the ligand's 3D structure to screen against a large library of protein binding sites.

-

Data Integration, Consensus Scoring, and Post-Prediction Analysis: Merging the results, prioritizing targets, and assessing the stability of the predicted interactions.

Figure 1: A consensus-driven workflow for in silico target prediction.

Phase 1: Ligand-Based Target Prediction

Ligand-based methods operate on the principle of chemical similarity: similar molecules often bind to similar protein targets.[10] These approaches are particularly powerful when the 3D structure of the target is unknown.

2D/3D Similarity-Based Prediction using SwissTargetPrediction

Expertise & Experience: SwissTargetPrediction is a robust and widely used web server that predicts targets based on a combination of 2D and 3D similarity to a large library of known active compounds.[11][12][13] This approach is effective because it leverages the vast, curated knowledge of experimental bioactivity data, making it a reliable first step in any target prediction campaign.[14][15]

-

Input Preparation:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 1-(3-Chlorophenyl)pyrrolidine. This can be generated using any standard chemical drawing software (e.g., ChemDraw, MarvinSketch). The SMILES string is C1CN(C1)C2=CC(=CC=C2)Cl.

-

-

Web Server Submission:

-

Navigate to the SwissTargetPrediction web server.[16]

-

Paste the SMILES string into the query box.

-

Select the desired species for the target proteome (e.g., Homo sapiens).

-

Submit the job.

-

-

Results Analysis:

-

The server returns a list of predicted targets, ranked by a probability score. This score is derived from the similarity of the query molecule to known ligands for each target.

-

Examine the top-ranked targets. Pay close attention to the "Known Actives" section for each prediction, which shows the most similar molecules from the database. This provides a direct chemical rationale for the prediction.

-

Reverse Pharmacophore Mapping using PharmMapper

Expertise & Experience: Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for molecular recognition at a target's binding site.[17][18][19] The PharmMapper server performs a "reverse" search, fitting the query molecule to a vast database of pre-calculated pharmacophore models derived from experimentally determined protein-ligand complexes.[20][21][22][23] This method is powerful because it focuses on the geometry of interactions rather than overall chemical structure, potentially identifying targets for molecules with novel scaffolds.

-

Input Preparation:

-

Prepare a 3D structure of 1-(3-Chlorophenyl)pyrrolidine in a supported format (e.g., mol2 or sdf). This can be generated and energy-minimized using software like Avogadro or PyMOL.

-

-

Web Server Submission:

-

Navigate to the PharmMapper web server.[24]

-

Upload the 3D structure file.

-

Select the appropriate pharmacophore database (e.g., "Druggable Pharmacophore Models").

-

Enter an email address for notification and submit the job.

-

-

Results Analysis:

-

PharmMapper provides a list of potential targets ranked by a "Fit Score," which indicates how well the query molecule's chemical features align with the target's pharmacophore model.

-

The results also include a "z-score" for statistical significance. Higher fit scores and z-scores indicate a more confident prediction.

-

Visualize the alignment of your molecule within the pharmacophore model to understand the specific interactions driving the prediction.

-

Phase 2: Structure-Based Target Prediction

Structure-based methods leverage the 3D coordinates of potential protein targets to assess binding compatibility.

Reverse Molecular Docking

Expertise & Experience: Reverse docking (or inverse docking) inverts the typical virtual screening paradigm.[25] Instead of screening many compounds against one target, we screen one compound against a library of many potential protein targets.[26][27] This method computationally estimates the binding affinity (scoring function) of the query molecule to the binding pockets of thousands of proteins.[28] A favorable docking score suggests a potential interaction. This approach is complementary to ligand-based methods as it is not biased by the chemistry of known binders and can identify entirely novel targets.[29]

Figure 2: Generalized workflow for a reverse molecular docking experiment.

Note: While web servers exist, a local approach provides greater control over the target library and docking parameters.

-

Ligand Preparation:

-

Generate a 3D conformer of 1-(3-Chlorophenyl)pyrrolidine.

-

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. Save the file in the PDBQT format required by AutoDock Vina. This can be done using AutoDock Tools.

-

-

Target Library Preparation:

-

Download a curated set of protein structures. A good source is the sc-PDB database, which contains druggable binding sites.

-

For each protein, remove water molecules and co-crystallized ligands. Add polar hydrogens and assign charges. Convert each protein structure to the PDBQT format.

-

-

Docking Execution:

-

For each protein, define a search space (a "grid box") that encompasses the known binding site.

-

Automate the docking process using a script (e.g., a Python or shell script) that iterates through the protein library and runs AutoDock Vina for each target.

-

The script should execute the Vina command, passing the prepared ligand, the current protein target, and the grid box parameters as input.

-

-

Results Analysis & Ranking:

-

Parse the output files from each docking run to extract the predicted binding affinity (e.g., in kcal/mol).

-

Create a ranked list of all protein targets from most favorable (most negative) to least favorable binding energy.

-

Manually inspect the binding poses of the top-ranked hits to ensure they are physically plausible and form meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.

-

Phase 3: Data Integration, Consensus Scoring, and Validation

Trustworthiness: The most reliable predictions are those that appear consistently across different methods. By aggregating the results, we can build a stronger, more trustworthy case for a smaller set of high-priority targets.

Consensus Scoring and Target Prioritization

-

Aggregate Data: Collect the ranked target lists from SwissTargetPrediction, PharmMapper, and the reverse docking experiment into a single table.

-

Normalize Ranks: Since the scoring schemes are different, convert the absolute scores from each method into ranks (or percentile ranks).

-

Calculate Consensus Score: For each protein that appears in more than one list, calculate a consensus score. A simple and effective method is to sum the ranks from each method. A lower sum indicates a higher consensus. Machine learning-based consensus scoring can also be employed for more complex analyses.[8][30]

-

Prioritize Targets: The final prioritized list should be ordered based on the consensus score. Targets appearing in all three lists with high ranks are the strongest candidates.

Table 1: Hypothetical Consensus Target List for 1-(3-Chlorophenyl)pyrrolidine

| Target Name | UniProt ID | SwissTargetPrediction (Rank) | PharmMapper (Rank) | Reverse Docking (Rank) | Consensus Score (Rank Sum) | Target Class |

| Dopamine transporter | Q01959 | 1 | 5 | 3 | 9 | Transporter |

| Sodium-dependent noradrenaline transporter | P23975 | 2 | 8 | 6 | 16 | Transporter |

| Voltage-gated T-type calcium channel alpha-1G subunit | O43497 | 15 | 3 | 2 | 20 | Ion Channel |

| Dipeptidyl peptidase 4 | P27487 | 25 | 12 | 11 | 48 | Enzyme |

| Muscarinic acetylcholine receptor M1 | P11229 | 8 | N/A | 4 | N/A | GPCR |

This table presents hypothetical data for illustrative purposes.

Post-Prediction Validation with Molecular Dynamics (MD) Simulation

Expertise & Experience: A high docking score indicates a favorable, but static, interaction.[31] Biological systems are dynamic. Molecular dynamics (MD) simulations provide a way to assess the stability of a predicted ligand-protein complex over time in a simulated physiological environment.[32][33] If the ligand remains stably bound in its docked pose throughout the simulation, it significantly increases confidence in the prediction.[34]

-

System Preparation:

-

Select the top-ranked protein-ligand complex from the consensus list (e.g., 1-(3-Chlorophenyl)pyrrolidine docked to the dopamine transporter).

-

Use a program like GROMACS or AMBER to prepare the system. This involves solvating the complex in a water box, adding counter-ions to neutralize the system, and generating topology files for both the protein and the ligand.

-

-

Simulation Execution:

-

Perform an energy minimization of the system to remove steric clashes.

-

Gradually heat the system to physiological temperature (e.g., 310 K) and equilibrate it under constant pressure.

-

Run a production simulation for a duration sufficient to observe the stability of the binding, typically 50-100 nanoseconds.

-

-

Trajectory Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the ligand with respect to the protein's binding pocket over the course of the simulation. A low and stable RMSD value indicates the ligand is not diffusing away and remains in its initial binding pose.

-

Analyze the specific protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts) over time to see if they are maintained.

-

Figure 3: Workflow for validating a predicted protein-ligand complex using MD simulation.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for predicting the protein targets of 1-(3-Chlorophenyl)pyrrolidine. By leveraging a consensus of ligand-based and structure-based methods, and further validating the top hits with molecular dynamics simulations, we can generate a high-confidence, prioritized list of target hypotheses. Based on the known pharmacology of similar pyrrolidine-containing molecules and the hypothetical results presented, promising targets for this compound could include neurotransmitter transporters (such as DAT and NET) and certain ion channels.[5][35]

It is imperative to recognize that in silico predictions are not a substitute for experimental validation but rather a powerful tool to guide it.[1] The final output of this workflow is a set of testable hypotheses that can now be explored in the laboratory using techniques such as radioligand binding assays, enzymatic assays, or cellular functional assays to confirm the predicted interactions and elucidate the true biological activity of 1-(3-Chlorophenyl)pyrrolidine.

References

-

Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W361. [Link]

-

SIB Swiss Institute of Bioinformatics. SwissTargetPrediction. ExPASy. [Link]

-

Gfeller, D., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

-

Weber, A. E., et al. (2002). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 45(12), 2634-2644. [Link]

-

Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

-

Gfeller, D. (2015). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Highlights - ISMB/ECCB 2015. [Link]

-

Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Expasy. [Link]

-

Sydow, D., Wichard, J., Rodríguez-Guerra, J., & Volkamer, A. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 2053, 1-26. [Link]

-

Al-Dahmoshi, H. O. M., et al. (2025). Pharmacophore modeling in drug design. Journal of Molecular Structure, 1315, 138381. [Link]

-

Galati, M., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Nucleic Acids Research, 51(W1), W394-W399. [Link]

-

Nickel, J., Gohlke, B. O., Erehman, J., Banerjee, P., Rong, W. W., & Preissner, R. (n.d.). SuperPred. Charité - Universitätsmedizin Berlin. [Link]

-

Kaźmierczak, P., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Molecules, 28(12), 4707. [Link]

-

Ericksen, S. S., Wu, H., Zhang, H., Michael, L. A., & Trosset, J. Y. (2017). Machine Learning Consensus Scoring Improves Performance Across Targets in Structure-Based Virtual Screening. Journal of Chemical Information and Modeling, 57(7), 1579-1590. [Link]

-

Cresset Group. (n.d.). The role of molecular dynamics simulations in drug discovery. [Link]

-

PatSnap. (2025). What is pharmacophore modeling and its applications?. Synapse. [Link]

-

Sydow, D., et al. (2025). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

-

Velasco-Velázquez, M. A., et al. (2020). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 2109, 147-157. [Link]

-

bio.tools. (n.d.). PharmMapper. [Link]

-

Słoczyńska, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1553. [Link]

-

Defelipe, L. A., et al. (2022). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Molecules, 27(3), 700. [Link]

-

bio.tools. (n.d.). SuperPred. [Link]

-

Santos, R., et al. (2017). A comprehensive map of molecular drug targets. Nature Reviews Drug Discovery, 16(1), 19-34. [Link]

-

Dror, R. O., et al. (2020). Molecular dynamics simulation for all. Neuron, 108(4), 585-598. [Link]

-

Health Sciences Library System. (2008). SuperPred -- target-prediction server. University of Pittsburgh. [Link]

-

Liu, X., et al. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research, 38(Web Server issue), W609–W614. [Link]

-

Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. [Link]

-

Ericksen, S. S., et al. (2017). Machine Learning Consensus Scoring Improves Performance Across Targets in Structure-Based Virtual Screening. Sci-Hub. [Link]

-

Charité - Universitätsmedizin Berlin. (n.d.). SuperPred - Target Prediction. [Link]

-

Database Commons. (n.d.). PharmMapper Server. [Link]

-

Wang, J. C., & Chu, P. Y. (2005). How Does Consensus Scoring Work for Virtual Library Screening? An Idealized Computer Experiment. Journal of Chemical Information and Modeling, 45(5), 1335-1341. [Link]

-

Kharkar, P. S., Warrier, S., & Gaud, R. S. (2014). Reverse docking: a powerful tool for drug repositioning and drug rescue. Future Medicinal Chemistry, 6(3), 333-343. [Link]

-

Li, Y., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 23(19), 11883. [Link]

-

Morra, G., et al. (2021). Role of Molecular Dynamics and Related Methods in Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14317-14348. [Link]

-

Pace, V. (2019). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa. [Link]

-

Stork, C., et al. (2019). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. International Journal of Molecular Sciences, 20(19), 4894. [Link]

-

ResearchGate. (n.d.). Workflow of consensus inverse docking protocol. [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. [Link]

-

bioRxiv. (2026). An Artificial Intelligence-based framework for protein interaction design with accelerated KAN-based Positive-Unlabeled learning. [Link]

-

Reker, D., & Schneider, G. (2019). Validation strategies for target prediction methods. Briefings in Bioinformatics, 20(2), 439-451. [Link]

-

Wang, X., et al. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, 45(W1), W356–W360. [Link]

-

Chen, Y., & Zhi, X. (2023). Benchmarking Reverse Docking through AlphaFold2 Human Proteome. bioRxiv. [Link]

-

Singh, D. B., & Dwivedi, S. K. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 20(5), 1648-1660. [Link]

-

Bakan, A., et al. (2019). Pharmmaker: Pharmacophore modeling and hit identification based on druggability simulations. Journal of Computational Chemistry, 40(29), 2506-2516. [Link]

-

Al-Ostoot, F. H., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. RSC Advances, 13(39), 27367-27389. [Link]

-

Mervin, L. H., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-14. [Link]

-

ECUST. (n.d.). PharmMapper - Submit Job. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. [Link]

Sources

- 1. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) [mdpi.com]

- 6. iris.unipa.it [iris.unipa.it]

- 7. A comprehensive map of molecular drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sci-Hub. Machine Learning Consensus Scoring Improves Performance Across Targets in Structure-Based Virtual Screening / Journal of Chemical Information and Modeling, 2017 [sci-hub.box]

- 9. researchgate.net [researchgate.net]

- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 13. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SwissTargetPrediction: a web server for target prediction of bioactive small molecules [ouci.dntb.gov.ua]

- 15. m.youtube.com [m.youtube.com]

- 16. SwissTargetPrediction [swisstargetprediction.ch]

- 17. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. bio.tools [bio.tools]

- 21. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PharmMapper Server - Database Commons [ngdc.cncb.ac.cn]

- 23. academic.oup.com [academic.oup.com]

- 24. lilab-ecust.cn [lilab-ecust.cn]

- 25. creative-biolabs.com [creative-biolabs.com]

- 26. research.rug.nl [research.rug.nl]

- 27. ovid.com [ovid.com]

- 28. Benchmarking Reverse Docking through AlphaFold2 Human Proteome | bioRxiv [biorxiv.org]

- 29. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Machine Learning Consensus Scoring Improves Performance Across Targets in Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]

- 32. cresset-group.com [cresset-group.com]

- 33. mdpi.com [mdpi.com]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1-(3-Chlorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. 1-(3-Chlorophenyl)pyrrolidine is a chemical for research use only and is not intended for diagnostic or therapeutic use.[1] The information herein is synthesized from available data on structurally related compounds and general principles of chemical safety. A specific, comprehensive toxicological profile for 1-(3-Chlorophenyl)pyrrolidine (CAS 88154-24-9) is not publicly available. Therefore, a precautionary approach to handling is imperative.

Section 1: Introduction and Scope

1-(3-Chlorophenyl)pyrrolidine is a substituted aromatic amine with a pyrrolidine moiety, a structural motif of interest in medicinal chemistry and drug discovery.[2] The presence of a chlorinated phenyl group suggests potential biological activity and, concurrently, potential toxicological properties that necessitate careful handling. This guide provides a detailed overview of the known characteristics, extrapolated potential hazards, and recommended safety protocols for handling this compound in a research and development setting. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.

Section 2: Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of a compound is critical for its safe handling and storage.

| Property | Value | Source |

| Chemical Name | 1-(3-Chlorophenyl)pyrrolidine | [1] |

| CAS Number | 88154-24-9 | [1] |

| Molecular Formula | C₁₀H₁₂ClN | [1] |

| Molecular Weight | 181.7 g/mol | [1] |

| Structure |

Section 3: Toxicological Profile and Hazard Assessment

Due to the absence of specific toxicological studies on 1-(3-Chlorophenyl)pyrrolidine, this section extrapolates potential hazards based on its structural components: a chlorinated aromatic amine and a pyrrolidine ring. This approach, known as Quantitative Structure-Activity Relationship (QSAR), allows for the prediction of toxicity based on the properties of similar chemical structures.[3][4][5]

3.1. Predicted Toxicological Hazards:

-

Acute Toxicity: Based on related chlorinated aromatic compounds, 1-(3-Chlorophenyl)pyrrolidine should be considered toxic if swallowed, in contact with skin, or if inhaled.[6] Structurally similar compounds can cause damage to the central nervous system and visual organs upon single exposure.

-

Skin and Eye Irritation: As with many aromatic amines, this compound is expected to cause skin and eye irritation.[7] Prolonged or repeated skin contact may lead to dermatitis (drying and cracking of the skin).[7]

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[6][7]

-

Systemic Effects: Chlorinated phenyl compounds can be absorbed through the skin and exert systemic effects.[8] The liver is a potential target organ for toxicity for many aromatic amines.

-

Carcinogenicity and Mutagenicity: Aromatic amines as a class are known to have carcinogenic potential.[4] While no data exists for this specific compound, it is prudent to handle it as a potential carcinogen.

Section 4: Safe Handling and Storage Protocols

Given the predicted hazards, a stringent set of handling and storage protocols is required. These protocols are designed as a self-validating system to minimize exposure.

4.1. Engineering Controls:

-

Ventilation: All handling of 1-(3-Chlorophenyl)pyrrolidine, including weighing and dilutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.

-

Designated Area: A specific area of the laboratory should be designated for working with this and other potent compounds. This area should be clearly marked.

4.2. Personal Protective Equipment (PPE):

The selection of PPE is critical and should be based on a thorough risk assessment of the planned procedures.[6]

| PPE Category | Specification | Rationale |

| Body Protection | Chemical-resistant lab coat or coveralls. | To protect skin and personal clothing from splashes and spills.[2][9] |

| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | To protect eyes from splashes of the chemical.[2][9] |

| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile). | To prevent skin absorption. The outer glove should be removed and disposed of immediately after handling the compound.[10] |

| Respiratory Protection | Not generally required if work is performed in a fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of vapors or aerosols in situations with potential for airborne exposure.[2] |

4.3. Storage:

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

-

The storage area should be secure and accessible only to authorized personnel.

4.4. Disposal:

-

All waste containing 1-(3-Chlorophenyl)pyrrolidine must be treated as hazardous waste.

-

Dispose of contaminated materials, including empty containers, gloves, and absorbent materials, in designated, labeled hazardous waste containers in accordance with institutional and regulatory guidelines.

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

5.1. Personnel Exposure:

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]

5.2. Spill Cleanup:

-

Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.

-

Alert: Notify colleagues and the institutional safety office.

-

Contain: If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Cleanup: Wearing appropriate PPE, carefully clean up the spill, working from the outside in.

-

Dispose: Place all contaminated materials in a sealed, labeled hazardous waste container.

-

Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.

Section 6: Conclusion

While 1-(3-Chlorophenyl)pyrrolidine presents a valuable scaffold for research, the lack of specific toxicological data demands a highly cautious and informed approach to its handling. By understanding the potential hazards based on its chemical structure and adhering to the stringent engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can mitigate the risks associated with this compound. The principles of scientific integrity and trustworthiness require us to acknowledge the data gaps and, in response, to apply the highest standards of safety.

References

-

Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone. (n.d.). Cole-Parmer. Retrieved January 31, 2026, from [Link]

-

How to manage a case of suspected phenyl compound poisoning in a child or individual with accidental ingestion or substance abuse history? (2026, January 8). Dr.Oracle. Retrieved January 31, 2026, from [Link]

-

Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved January 31, 2026, from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved January 31, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

-

Appendix P - Phenol First Aid Guide and PPE. (n.d.). Princeton University Environmental Health and Safety. Retrieved January 31, 2026, from [Link]

-

Required Personal Protective Equipment Use in Campus Research Laboratories. (n.d.). Princeton University Environmental Health and Safety. Retrieved January 31, 2026, from [Link]

-

MATERIAL SAFETY DATA SHEET SECTION 1. (n.d.). MP Biomedicals. Retrieved January 31, 2026, from [Link]

-

Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved January 31, 2026, from [Link]

-

Prediction of chemical-induced acute toxicity using in vitro assay data and chemical structure. (2024, September 7). PubMed Central. Retrieved January 31, 2026, from [Link]

-

A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. (2025, October 15). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Toxicity Rank Order (TRO) As a New Approach for Toxicity Prediction by QSAR Models. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

-

Chlorine: Lung Damaging Agent. (n.d.). Centers for Disease Control and Prevention. Retrieved January 31, 2026, from [Link]

-

First Aid for Pool Chemical Exposure: A Narrative Review. (2021, July 30). National Institutes of Health. Retrieved January 31, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 5. mdpi.com [mdpi.com]

- 6. mpbio.com [mpbio.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prediction of chemical-induced acute toxicity using in vitro assay data and chemical structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 12. Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in natural products and its synthetic tractability have established it as a "privileged scaffold," a molecular framework that consistently yields ligands for a variety of biological targets.[3] This guide provides a comprehensive technical overview of the pyrrolidine scaffold, delving into its fundamental physicochemical properties, diverse biological activities, and the strategic synthetic methodologies employed in the development of novel therapeutics. We will explore the critical role of stereochemistry and structure-activity relationships (SAR) in optimizing the pharmacological profiles of pyrrolidine-based drug candidates. Detailed experimental protocols and visual representations of key concepts are provided to offer actionable insights for researchers in the field.

The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The five-membered pyrrolidine ring is a widely utilized nitrogen heterocycle in the quest for new medicines.[1] Its significance is underscored by its presence in numerous FDA-approved drugs across a wide range of therapeutic areas.[3][4] The enduring interest in this saturated scaffold is attributable to several key features:

-

Exploration of 3D Pharmacophore Space: The sp³-hybridized nature of the pyrrolidine ring allows for a non-planar structure, enabling a more effective exploration of three-dimensional chemical space. This is a crucial factor for achieving high target selectivity and potency.[1][5]

-

Stereochemical Complexity: The potential for multiple stereogenic centers on the pyrrolidine ring provides a rich platform for generating diverse molecular architectures. The spatial orientation of substituents can dramatically influence the biological profile of a drug candidate due to different binding interactions with enantioselective proteins.[1]

-

"Pseudorotation" and Conformational Flexibility: The pyrrolidine ring exhibits a phenomenon known as "pseudorotation," referring to its non-planar and flexible conformations, such as the envelope and twist forms. This conformational adaptability can be advantageous for optimizing interactions with biological targets.[5][6]

-

Modulation of Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor or acceptor, influencing properties like solubility and membrane permeability.[7] Strategic substitution on the nitrogen and carbon atoms allows for the fine-tuning of a compound's ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[5]

The pyrrolidine nucleus is one of the most favored scaffolds in pharmaceutical science, ranking high among the most common five-membered non-aromatic nitrogen heterocycles found in approved drugs.[5]

Diverse Biological Activities of Pyrrolidine Derivatives

Pyrrolidine-containing compounds have demonstrated a remarkable breadth of pharmacological effects, making them valuable starting points for drug discovery programs in numerous therapeutic areas.[2][4]

Anticancer Activity

Pyrrolidine derivatives have emerged as a promising class of anticancer agents.[2][8] Various substituted analogs have shown potent cytotoxic effects against a range of cancer cell lines.[9] For instance, certain thiophene-containing pyrrolidine derivatives have demonstrated IC50 values comparable to the standard chemotherapeutic agent doxorubicin against MCF-7 and HeLa cancer cell lines.[5]

Anticonvulsant Activity

The pyrrolidine-2,5-dione moiety is a well-established pharmacophore in the design of anticonvulsant agents.[2] These compounds are often evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[2][10] Structure-activity relationship studies have revealed that the nature and position of substituents on the pyrrolidine ring are critical for anticonvulsant activity.[5] For example, in one study, derivatives with a 3-benzhydryl or 3-isopropyl group showed favorable protection in the scPTZ test, while 3-methyl and unsubstituted derivatives were more active in the MES test.[5]

Enzyme Inhibition

Pyrrolidine derivatives have been successfully designed as potent and selective inhibitors of various enzymes implicated in disease.[2]

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Several "gliptins," a class of drugs used to treat type 2 diabetes, feature a pyrrolidine scaffold that plays a key role in their interaction with the DPP-IV enzyme.[11]

-

α-Glucosidase Inhibitors: Polyhydroxylated pyrrolidines, also known as aza-sugars, can mimic the transition state of carbohydrate processing enzymes and act as inhibitors of α-glucosidase, offering a therapeutic strategy for diabetes.[5]

-

N-Acylethanolamine Acid Amidase (NAAA) Inhibitors: Inhibition of NAAA by pyrrolidine amide derivatives can increase levels of the anti-inflammatory lipid palmitoylethanolamide (PEA), presenting a potential treatment for inflammatory conditions.[12]

Antimicrobial and Antiviral Activity

The pyrrolidine scaffold is present in a number of antimicrobial and antiviral drugs.[13][14] For example, some pyrrolidine derivatives have shown antibacterial activity by inhibiting DNA gyrase and topoisomerase IV.[13] In the antiviral space, several inhibitors of the hepatitis C virus (HCV) NS3/4A serine protease and NS5A polymerase incorporate a pyrrolidine motif.[7]

Synthetic Strategies for Pyrrolidine Scaffolds

The construction and functionalization of the pyrrolidine ring are central to the development of new drugs based on this scaffold.[3][15] Synthetic approaches can be broadly categorized into two main strategies: the construction of the pyrrolidine ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine ring.[1]

Ring Construction from Acyclic Precursors

-

1,3-Dipolar Cycloaddition: This is a classic and powerful method for synthesizing five-membered heterocycles. The reaction between a 1,3-dipole, such as an azomethine ylide, and a dipolarophile, typically an alkene, allows for the construction of the pyrrolidine ring with good control over regio- and stereoselectivity.[5][16]

-

Aminocyclizations: The intramolecular cyclization of amino-containing acyclic precursors is another common strategy for forming the pyrrolidine ring.[5]

Functionalization of Pre-formed Pyrrolidine Rings

-

Proline and its Derivatives: The readily available chiral pool of proline and its derivatives, such as 4-hydroxyproline, serves as a versatile starting point for the synthesis of a wide variety of functionalized pyrrolidines.[15][17] Proline's unique cyclic structure makes it a valuable building block in both small molecule and peptide-based drug discovery.[18][19][20]

-

Asymmetric Synthesis: Given the importance of stereochemistry in biological activity, asymmetric synthesis methodologies are crucial.[1] Organocatalysis, often employing proline and its derivatives, has become a powerful tool for the enantioselective synthesis of chiral pyrrolidines.[21][22] Copper-catalyzed asymmetric reactions, such as 1,3-dipolar cycloadditions and intramolecular C-H aminations, also provide efficient routes to enantioenriched pyrrolidine derivatives.[23]

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For pyrrolidine derivatives, SAR analyses have provided key insights into the structural features that govern their biological activity.[3][24]

Key SAR Considerations for Pyrrolidine Scaffolds:

-

Substitution on the Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is a privileged position for substitution, with a high percentage of FDA-approved pyrrolidine drugs being substituted at the N-1 position.[5] This position can be used to introduce functionalities that modulate basicity, lipophilicity, and interactions with the biological target.[5]

-

Substitution on the Carbon Atoms: The stereochemistry and nature of substituents on the carbon atoms of the pyrrolidine ring are critical for determining biological activity. For instance, in a series of PPARα/γ dual agonists for diabetes, a cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation.[5]

-

Ring Puckering and Conformation: The choice of substituents can influence the puckering of the pyrrolidine ring, which in turn affects its overall shape and how it presents its functional groups for interaction with a target protein.[5]

Table 1: Example SAR Insights for Pyrrolidine Derivatives

| Therapeutic Area | Key SAR Finding | Reference |

| Anticancer | Thiophene-containing derivatives showed better activity against MCF-7 and HeLa cell lines compared to their phenyl-bearing counterparts. | [5] |

| Anticonvulsant | The substituent at the 3-position of the pyrrolidine-2,5-dione ring and the type of phenylpiperazine attached to an acetamide fragment significantly influence anticonvulsant activity. | [5] |

| DPP-IV Inhibition | The pyrrolidine moiety serves as a key P1 fragment, binding in the S1 and S2 domains of the enzyme. | [11] |

| NAAA Inhibition | Small lipophilic 3-phenyl substituents on the pyrrolidine amide were found to be preferable for optimal potency. | [12] |

Experimental Protocols

To provide a practical context, this section outlines a general experimental protocol for the synthesis and evaluation of pyrrolidine derivatives, focusing on anticonvulsant activity as an example.

General Synthesis of Pyrrolidine-2,5-diones

This protocol describes a cyclocondensation reaction to form the pyrrolidine-2,5-dione core.[5]

Materials:

-

Appropriately substituted succinic acid derivative

-

Appropriately substituted 1-(2-aminoethyl)- or 1-(3-aminopropyl)-4-arylpiperazine

-

High-boiling point solvent (e.g., diphenyl ether)

Procedure:

-

Combine equimolar amounts of the succinic acid derivative and the aminoethyl- or aminopropyl-arylpiperazine in a reaction vessel.

-

Heat the reaction mixture to 180 °C for 1.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Evaluation of Anticonvulsant Activity

The following are standard preclinical models for assessing anticonvulsant efficacy.[2]

Maximal Electroshock (MES) Test:

-

Administer the test compound intraperitoneally to mice at various doses.

-

After a predetermined time, deliver a maximal electrical stimulus via corneal electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection against this phase is indicative of anticonvulsant activity.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Administer the test compound intraperitoneally to mice at various doses.

-

After a specific time, inject a convulsive dose of pentylenetetrazole subcutaneously.

-

Observe the animals for the occurrence of clonic seizures for a defined period.

-

Protection against these seizures indicates anticonvulsant activity.

Visualizing Key Concepts

Diagrams are essential for understanding complex molecular interactions and experimental workflows.

General Synthetic Workflow for Pyrrolidine Analogs

Caption: A generalized workflow for the synthesis and biological evaluation of pyrrolidine derivatives.

The Privileged Nature of the Pyrrolidine Scaffold

Caption: The pyrrolidine scaffold as a central hub for diverse biological activities.

Conclusion and Future Perspectives

The pyrrolidine scaffold continues to be a highly valuable and versatile framework in medicinal chemistry.[3][4] Its favorable physicochemical properties and the ability to readily introduce chemical and stereochemical diversity make it a privileged starting point for the design of novel therapeutic agents.[3] The wide range of biological activities associated with pyrrolidine derivatives, including anticancer, neuroprotective, antiviral, and antibacterial effects, underscores its significance in modern drug discovery.[3][13][25]

Future research will likely focus on the development of more efficient and stereoselective synthetic methods to access novel and complex pyrrolidine analogs.[21] The integration of computational modeling with synthetic chemistry will further aid in the rational design of pyrrolidine-based compounds with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of diseases continues to grow, the pyrrolidine scaffold is poised to remain a critical component in the development of the next generation of innovative medicines.

References

-

Li Petri, G., Raimondi, M.V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5). [Link]

-

Li Petri, G., Raimondi, M.V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Grygorenko, O. O., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

-

Shakya, T., Taran, G., Wright, G. D., & Melac, X. (2020). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 25(15), 3350. [Link]

-

Nakypova, S. M., Smolobochkin, A. V., Gazizov, A. S., Akylbekov, N. I., & Burilov, A. R. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6699. [Link]

-

Poyraz, S., Poyraz, Ö., Bingöl, Ö., & Çavuşoğlu, B. K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249301. [Link]

-

Poyraz, S., Poyraz, Ö., Bingöl, Ö., & Çavuşoğlu, B. K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

-

Gioia, C., & Ventura, O. N. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(13), 5183. [Link]

-

Asif, M., & Alghamdi, M. A. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1541-1558. [Link]

-

Jukič, M., & Knez, D. (2021). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry, 64(14), 9639-9648. [Link]

-

Li, Y., Chen, J., Li, J., Lin, Z., Chen, Z., & Li, Y. (2020). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry, 11(11), 1289-1300. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidine derivative. [Link]

-

Kim, S. W., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(16), 4642-4646. [Link]

-

ProQuest. (n.d.). Asymmetric Synthesis of Novel Bioactive Pyrrolidines for Use in Drug Discovery. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Proline Derivatives in Drug Discovery and Development. [Link]

-

Scott, M. A., et al. (2012). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 3(5), 387-392. [Link]

-

ResearchGate. (n.d.). FDA-approved pyrrolidine-containing drugs in 2022. [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

ResearchGate. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). [Link]

-

PubMed. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. [Link]

-

ResearchGate. (n.d.). FDA approved anticonvulsant drugs. [Link]

-

ACS Publications. (2024). Proline Analogues. Chemical Reviews. [Link]

-

National Center for Biotechnology Information. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]

-

Kumar, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Biomolecular Structure and Dynamics, 40(17), 7865-7880. [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6699. [Link]

-

Wikipedia. (n.d.). Proline. [Link]

-

Drugs.com. (n.d.). List of Pyrrolidine anticonvulsants. [Link]

-

ResearchGate. (n.d.). Assessment of the relevance of scaffolds to CNS drug discovery. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. nbinno.com [nbinno.com]

- 20. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Proline - Wikipedia [en.wikipedia.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of 1-(3-Chlorophenyl)pyrrolidine

Introduction: The Analytical Imperative for 1-(3-Chlorophenyl)pyrrolidine

1-(3-Chlorophenyl)pyrrolidine is a chemical intermediate of significant interest in the synthesis of various pharmaceutical compounds and research chemicals. Its precise and accurate quantification is paramount during drug development for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods and protocols for the robust quantification of 1-(3-Chlorophenyl)pyrrolidine, designed for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles and are structured to ensure scientific integrity and self-validation.

Method Selection: A Rationale

The choice of an analytical method for quantifying 1-(3-Chlorophenyl)pyrrolidine depends on several factors, including the sample matrix, required sensitivity, and the available instrumentation. This guide will focus on three primary techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method, ideal for the analysis of volatile and semi-volatile compounds. GC-MS provides excellent separation and structural information, making it a powerful tool for identification and quantification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offering exceptional sensitivity and selectivity, LC-MS/MS is well-suited for analyzing compounds in complex matrices.[1] It is often the gold standard for bioanalytical studies and trace-level impurity analysis.[1]

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique for routine analysis.[2] While less sensitive than mass spectrometry-based methods, HPLC-UV is highly reliable for quantifying the analyte in bulk materials and formulated products.[3]

I. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds.[4] The method involves vaporizing the sample, separating its components in a gaseous mobile phase, and detecting the analyte based on its mass-to-charge ratio.[5]

Scientific Rationale

1-(3-Chlorophenyl)pyrrolidine is amenable to GC analysis due to its relatively low molecular weight and expected volatility. The use of a mass spectrometer as a detector provides high selectivity, minimizing interference from matrix components and ensuring confident identification based on the fragmentation pattern.

Experimental Workflow

Caption: Workflow for GC-MS analysis of 1-(3-Chlorophenyl)pyrrolidine.

Detailed Protocol

1. Sample Preparation:

-

Accurately weigh approximately 10 mg of the 1-(3-Chlorophenyl)pyrrolidine reference standard and sample.

-

Dissolve in a suitable solvent such as ethyl acetate to a final concentration of 1 mg/mL.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

Spike all standards and samples with an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) at a constant concentration.

-

Transfer the solutions to 2 mL autosampler vials.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1.[6]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 20°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV.[5]

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 50-400) for identification.

-

Suggested SIM ions for 1-(3-Chlorophenyl)pyrrolidine (M.W. 181.67): m/z 181 (Molecular Ion), 152, 111.

-

Note: The exact ions should be confirmed by analyzing a standard in scan mode.

-

3. Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

-

Determine the concentration of 1-(3-Chlorophenyl)pyrrolidine in the samples from the calibration curve.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the preferred method for high-sensitivity quantification, especially in complex biological matrices.[7][8] The technique combines the separation power of HPLC with the specificity of tandem mass spectrometry.

Scientific Rationale

This method is particularly advantageous when low detection limits are required. The use of Multiple Reaction Monitoring (MRM) significantly enhances selectivity and signal-to-noise ratio by monitoring a specific precursor-to-product ion transition.[1]

Experimental Workflow

Caption: Workflow for LC-MS/MS analysis of 1-(3-Chlorophenyl)pyrrolidine.

Detailed Protocol

1. Sample Preparation:

-

Prepare stock solutions of the reference standard and internal standard in methanol.

-

For bulk samples, dissolve and dilute to the desired concentration range with the mobile phase.

-

For biological matrices (e.g., plasma), perform a protein precipitation by adding three volumes of cold acetonitrile containing the internal standard, vortex, and centrifuge.

-

Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute in the mobile phase.

-

Filter all samples through a 0.22 µm syringe filter before analysis.

2. LC-MS/MS Instrumentation and Conditions:

-

LC System: Agilent 1290 Infinity II UHPLC or equivalent.[7]

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[7]

-

Column: C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm).[1]

-

Mobile Phase:

-

A: 5 mM Ammonium Acetate in Water.[1]

-

B: Acetonitrile.

-

-

Gradient: 30% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions:

-

1-(3-Chlorophenyl)pyrrolidine: Precursor ion (Q1): m/z 182.1 -> Product ion (Q3): m/z (to be determined by infusion and product ion scan, a likely fragment would be from the loss of the pyrrolidine ring).

-

Note: These transitions must be optimized by infusing a standard solution of the analyte into the mass spectrometer.

-

3. Data Analysis:

-

Similar to the GC-MS method, use the peak area ratios of the analyte to the internal standard to construct a calibration curve and quantify the samples.

III. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely used technique for the quality control of pharmaceuticals.[9]

Scientific Rationale

This method is suitable for the quantification of 1-(3-Chlorophenyl)pyrrolidine in samples where high sensitivity is not a primary requirement, such as in the analysis of bulk drug substances or concentrated solutions. The chlorophenyl chromophore in the molecule allows for sensitive UV detection.

Experimental Workflow

Caption: Workflow for HPLC-UV analysis of 1-(3-Chlorophenyl)pyrrolidine.

Detailed Protocol

1. Sample Preparation:

-

Prepare a stock solution of the reference standard in the mobile phase at a concentration of approximately 1 mg/mL.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare sample solutions at a similar concentration to the mid-point of the calibration curve.

-

Filter all solutions through a 0.45 µm filter before injection.

2. HPLC Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (150 x 4.6 mm, 5 µm).[10]

-

Mobile Phase: Acetonitrile:Phosphate buffer (pH 3.0) (50:50, v/v).[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 30°C.[10]

-

Injection Volume: 10 µL.

-

UV Detection: 225 nm.[10]

3. Data Analysis:

-

Integrate the peak area of 1-(3-Chlorophenyl)pyrrolidine.

-

Generate a calibration curve using an external standard method by plotting the peak area against the concentration.

-

Calculate the concentration of the analyte in the samples based on the calibration curve.

Method Validation

All analytical methods must be validated to ensure they are fit for their intended purpose.[11] Validation should be performed according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[12]

Key Validation Parameters

| Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

Stability-Indicating Properties and Forced Degradation

For quality control and regulatory purposes, it is crucial to develop a stability-indicating method. This involves subjecting the analyte to stress conditions to evaluate its degradation profile.[13]

Forced Degradation Protocol

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[14]

-

Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

After exposure, analyze the stressed samples using the developed HPLC or LC-MS/MS method to ensure that any degradation products are well-resolved from the parent peak of 1-(3-Chlorophenyl)pyrrolidine.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the quantification of 1-(3-Chlorophenyl)pyrrolidine. The choice between GC-MS, LC-MS/MS, and HPLC-UV should be based on the specific application, required sensitivity, and available resources. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of reliable and accurate data, which is critical in the field of drug development and quality control.

References

-

Bhupatiraju, S. et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. Available at: [Link]

-